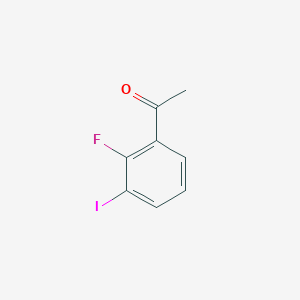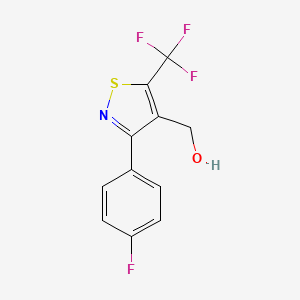
(3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol is a synthetic organic compound that belongs to the class of isothiazoles. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a fluorophenyl group and a trifluoromethyl group, which can impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing precursors.
Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution reactions where a fluorophenyl group is introduced to the isothiazole ring.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Methanol Addition: The final step involves the addition of a methanol group to the isothiazole ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with fluorophenyl and trifluoromethyl groups often exhibit interesting pharmacological properties.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(4-Fluorophenyl)isothiazol-4-YL)methanol: Lacks the trifluoromethyl group.
(5-(Trifluoromethyl)isothiazol-4-YL)methanol: Lacks the fluorophenyl group.
(3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol: Contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of both the fluorophenyl and trifluoromethyl groups in (3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol makes it unique. These groups can enhance the compound’s chemical stability, lipophilicity, and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H7F4NOS |
|---|---|
Poids moléculaire |
277.24 g/mol |
Nom IUPAC |
[3-(4-fluorophenyl)-5-(trifluoromethyl)-1,2-thiazol-4-yl]methanol |
InChI |
InChI=1S/C11H7F4NOS/c12-7-3-1-6(2-4-7)9-8(5-17)10(18-16-9)11(13,14)15/h1-4,17H,5H2 |
Clé InChI |
OLDQAEXVPCLVMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NSC(=C2CO)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate](/img/structure/B15235263.png)
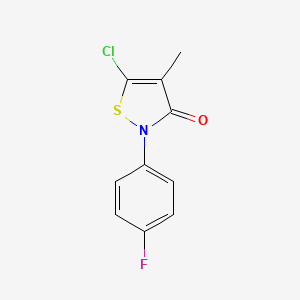

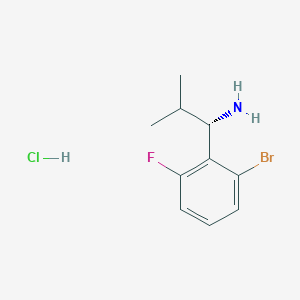
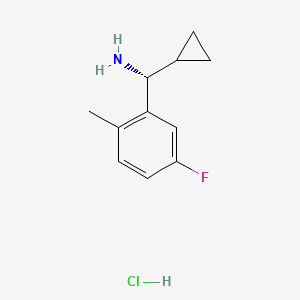
![(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235277.png)
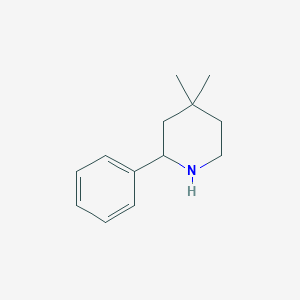

![1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B15235284.png)
